3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde, methylhydrazine, and thiophene derivatives. The synthesis may involve:
Condensation reactions: to form the pyrazole ring.
Substitution reactions: to introduce the thiophene and pyrazole moieties.
Amidation reactions: to form the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to speed up the reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: like potassium permanganate.
Reducing agents: like lithium aluminum hydride.
Substitution reagents: like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers often study its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, pyrazole derivatives are known for their anti-inflammatory and analgesic properties, making them candidates for drug development.
Industry
In industry, the compound may be used in the development of new materials or as a precursor for other chemical products. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular responses.
DNA/RNA: The compound may interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. Examples include:
3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the thiophene and pyrazole moieties.
1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide: Lacks the 2,5-dimethoxyphenyl group.
Uniqueness
The uniqueness of 3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-26-19(12-18(25-26)17-11-16(29-2)5-6-21(17)30-3)22(28)23-13-20(15-7-10-31-14-15)27-9-4-8-24-27/h4-12,14,20H,13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEANPQZPOLKSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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